2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a quinoline derivative and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to introduce additional functional groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups on the quinoline ring.
Reduction: Conversion of the sulfonamide group to an amine.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline derivative may also interact with DNA or proteins, affecting their function. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzene-1-sulfonamide: Lacks the quinoline derivative, making it less complex.
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: Lacks the methyl groups on the benzene ring.
2,4,6-trimethylquinoline: Lacks the sulfonamide group.
Uniqueness
2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the combination of a quinoline derivative and a sulfonamide group, along with the presence of multiple methyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-10-23-19-8-7-18(13-17(19)6-9-20(23)24)22-27(25,26)21-15(3)11-14(2)12-16(21)4/h7-8,11-13,22H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJTVUWFPOHZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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